molecular formula C13H12O2S2 B12076637 2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one

Cat. No.: B12076637
M. Wt: 264.4 g/mol
InChI Key: SORNKALACXYHMG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methoxybenzylidene group and a methylthio group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 3-methoxybenzaldehyde with 5-(methylthio)thiophene-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes or benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the methoxybenzylidene and methylthio groups can influence its binding affinity and specificity, leading to various biological effects. The thiophene ring can also participate in π-π interactions and hydrogen bonding, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxybenzylidene)-5-(methylthio)thiophene: Lacks the carbonyl group, leading to different reactivity and properties.

    2-(3-Methoxybenzylidene)-5-(methylthio)furan-3(2H)-one: Contains an oxygen atom in the ring instead of sulfur, affecting its electronic properties.

    2-(3-Methoxybenzylidene)-5-(methylthio)pyrrole-3(2H)-one: Contains a nitrogen atom in the ring, leading to different biological activities.

Uniqueness

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the combination of the methoxybenzylidene and methylthio groups attached to the thiophene ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

(2E)-2-[(3-methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one

InChI

InChI=1S/C13H12O2S2/c1-15-10-5-3-4-9(6-10)7-12-11(14)8-13(16-2)17-12/h3-8H,1-2H3/b12-7+

InChI Key

SORNKALACXYHMG-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)C=C(S2)SC

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C=C(S2)SC

Origin of Product

United States

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